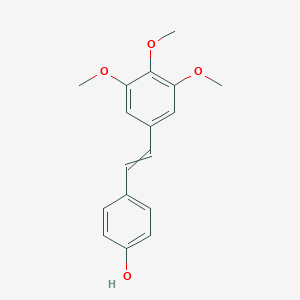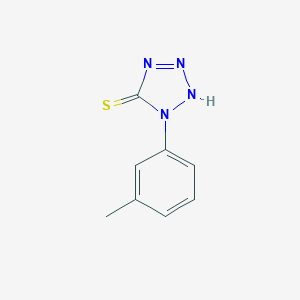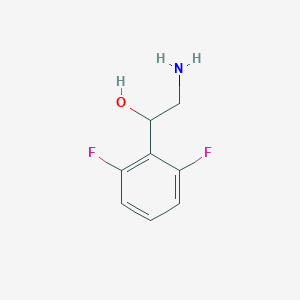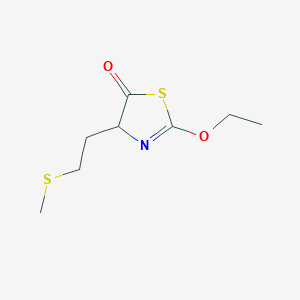
2-ethoxy-4-(2-methylsulfanylethyl)-4H-1,3-thiazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-4-(2-methylsulfanylethyl)-4H-1,3-thiazol-5-one is a chemical compound with the molecular formula C8H13NO2S2 and a molecular weight of 219.3 g/mol. This compound is characterized by its thiazolone ring, which is a sulfur-containing heterocycle, and an ethoxy group attached to the nitrogen atom. The presence of a methylthioethyl group further adds to its unique chemical structure.
Vorbereitungsmethoden
The synthesis of 2-ethoxy-4-(2-methylsulfanylethyl)-4H-1,3-thiazol-5-one involves several steps. One common method includes the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-thioureidoacetate. This intermediate is then cyclized to form the thiazolone ring. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-ethoxy-4-(2-methylsulfanylethyl)-4H-1,3-thiazol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring.
Substitution: The ethoxy and methylthioethyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-4-(2-methylsulfanylethyl)-4H-1,3-thiazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-ethoxy-4-(2-methylsulfanylethyl)-4H-1,3-thiazol-5-one involves its interaction with specific molecular targets. The thiazolone ring can interact with enzymes and proteins, potentially inhibiting their activity. The ethoxy and methylthioethyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability . The exact pathways involved depend on the specific biological context and target molecules.
Vergleich Mit ähnlichen Verbindungen
2-ethoxy-4-(2-methylsulfanylethyl)-4H-1,3-thiazol-5-one can be compared with other thiazolone derivatives, such as:
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: This compound has a similar structure but with a pyrimidine ring instead of a thiazolone ring.
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate: This compound has a different core structure but shares the ethoxy and methylthioethyl groups.
The uniqueness of this compound lies in its specific combination of functional groups and the thiazolone ring, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
199447-25-1 |
|---|---|
Molekularformel |
C8H13NO2S2 |
Molekulargewicht |
219.3 g/mol |
IUPAC-Name |
2-ethoxy-4-(2-methylsulfanylethyl)-4H-1,3-thiazol-5-one |
InChI |
InChI=1S/C8H13NO2S2/c1-3-11-8-9-6(4-5-12-2)7(10)13-8/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
UPHBJQGONONOOD-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(C(=O)S1)CCSC |
Kanonische SMILES |
CCOC1=NC(C(=O)S1)CCSC |
Synonyme |
5(4H)-Thiazolone,2-ethoxy-4-[2-(methylthio)ethyl]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B177821.png)
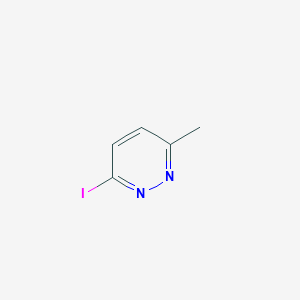
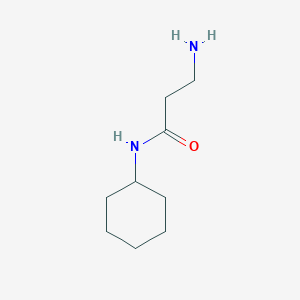
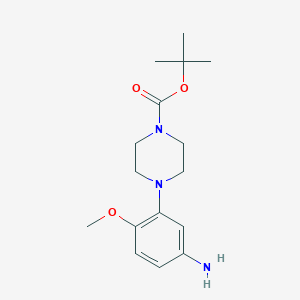

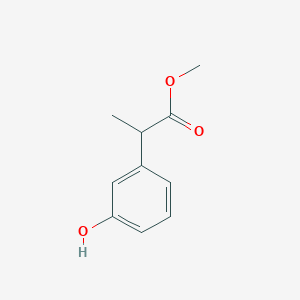
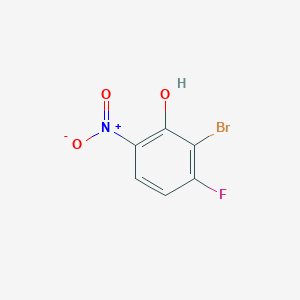

![Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate](/img/structure/B177847.png)
